molecular formula C14H29FO3Si B2579766 Methyl 7-(tert-butyldimethylsilyloxy)-2-fluoroheptanoate CAS No. 1864056-66-5

Methyl 7-(tert-butyldimethylsilyloxy)-2-fluoroheptanoate

Cat. No.: B2579766
CAS No.: 1864056-66-5
M. Wt: 292.466
InChI Key: FYJMNVMKZNEKFC-UHFFFAOYSA-N
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Description

Methyl 7-(tert-butyldimethylsilyloxy)-2-fluoroheptanoate is an organic compound that features a tert-butyldimethylsilyloxy group, a fluorine atom, and a methyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(tert-butyldimethylsilyloxy)-2-fluoroheptanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 7-(tert-butyldimethylsilyloxy)-2-fluoroheptanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 7-(tert-butyldimethylsilyloxy)-2-fluoroheptanoate involves its interaction with various molecular targets. The tert-butyldimethylsilyloxy group acts as a protecting group, preventing unwanted reactions at the hydroxyl site. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-(tert-butyldimethylsilyloxy)-2-fluoroheptanoate is unique due to the presence of both the tert-butyldimethylsilyloxy group and the fluorine atom. This combination imparts distinct reactivity and stability, making it valuable in various synthetic applications .

Properties

IUPAC Name

methyl 7-[tert-butyl(dimethyl)silyl]oxy-2-fluoroheptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29FO3Si/c1-14(2,3)19(5,6)18-11-9-7-8-10-12(15)13(16)17-4/h12H,7-11H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJMNVMKZNEKFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCCC(C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29FO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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